5-[2-(1-adamantyloxy)ethyl]-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Overview
Description
3-[2-(1-adamantyloxy)ethyl]-2-ethyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyridothienopyrimidines This compound is characterized by its unique structure, which includes an adamantyloxy group, a methoxymethyl group, and a thieno[3,2-d]pyrimidin-4(3H)-one core
Preparation Methods
The synthesis of 3-[2-(1-adamantyloxy)ethyl]-2-ethyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the adamantyloxy group: This is achieved through a nucleophilic substitution reaction, where an adamantyl halide reacts with a suitable nucleophile.
Addition of the methoxymethyl group: This step involves the reaction of the intermediate compound with methoxymethyl chloride under basic conditions.
Final modifications:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
3-[2-(1-adamantyloxy)ethyl]-2-ethyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of specific bonds and formation of new products.
Scientific Research Applications
3-[2-(1-adamantyloxy)ethyl]-2-ethyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-(1-adamantyloxy)ethyl]-2-ethyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
3-[2-(1-adamantyloxy)ethyl]-2-ethyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in the functional groups attached.
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives: These compounds have a related thieno[3,2-d]pyrimidin-4-one core but differ in their substituents and overall structure.
The uniqueness of 3-[2-(1-adamantyloxy)ethyl]-2-ethyl-9-(methoxymethyl)-7-methylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[2-(1-adamantyloxy)ethyl]-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3S/c1-4-20-28-22-21-19(14-31-3)7-15(2)27-24(21)33-23(22)25(30)29(20)5-6-32-26-11-16-8-17(12-26)10-18(9-16)13-26/h7,16-18H,4-6,8-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSTZMNIVHSLGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1CCOC34CC5CC(C3)CC(C5)C4)SC6=NC(=CC(=C26)COC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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